6-chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a 4-methylbenzyl group at the 7th position, and a phenyl group at the 4th position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-phenyl-2H-chromen-2-one and 4-methylbenzyl alcohol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A suitable solvent, such as dimethylformamide (DMF), is used to dissolve the starting materials.
Catalyst: A base catalyst, such as potassium carbonate, is added to facilitate the reaction.
Reaction: The 4-methylbenzyl alcohol is added dropwise to the solution of 6-chloro-4-phenyl-2H-chromen-2-one in DMF, and the mixture is heated to a temperature of around 80-100°C. The reaction is allowed to proceed for several hours until the desired product is formed.
Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylbenzyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen or other functional groups replacing the chloro group.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 6-chloro-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
Uniqueness
6-chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H17ClO3 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
6-chloro-7-[(4-methylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H17ClO3/c1-15-7-9-16(10-8-15)14-26-22-13-21-19(11-20(22)24)18(12-23(25)27-21)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
InChI Key |
YHDFJDDGMMOSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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